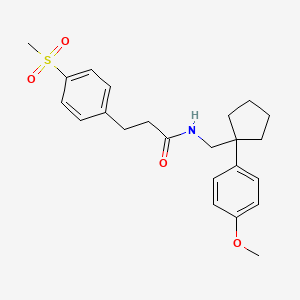
3,6-dichloro-N-(cyanomethyl)-N-(3-fluorophenyl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-dichloro-N-(cyanomethyl)-N-(3-fluorophenyl)pyridine-2-carboxamide, also known as DFP-10917, is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential effects on biological systems.
Mecanismo De Acción
The mechanism of action of 3,6-dichloro-N-(cyanomethyl)-N-(3-fluorophenyl)pyridine-2-carboxamide involves its interaction with specific ion channels in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the transient receptor potential vanilloid 1 (TRPV1) channel. By modulating the activity of these channels, 3,6-dichloro-N-(cyanomethyl)-N-(3-fluorophenyl)pyridine-2-carboxamide may have effects on neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
3,6-dichloro-N-(cyanomethyl)-N-(3-fluorophenyl)pyridine-2-carboxamide has been shown to have a range of biochemical and physiological effects in animal models. These effects include the modulation of synaptic transmission, the inhibition of pain signaling, and the reduction of seizure activity. Additionally, 3,6-dichloro-N-(cyanomethyl)-N-(3-fluorophenyl)pyridine-2-carboxamide has been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3,6-dichloro-N-(cyanomethyl)-N-(3-fluorophenyl)pyridine-2-carboxamide is its specificity for certain ion channels in the brain, which allows for targeted modulation of neuronal activity. However, the limitations of this compound include its potential toxicity and the need for further research to fully understand its effects on biological systems.
Direcciones Futuras
Future research on 3,6-dichloro-N-(cyanomethyl)-N-(3-fluorophenyl)pyridine-2-carboxamide may focus on the development of more specific and potent analogs, as well as the investigation of its potential applications in the treatment of neurological and inflammatory disorders. Additionally, further studies may be needed to fully understand the mechanisms of action and potential side effects of this compound.
Métodos De Síntesis
The synthesis of 3,6-dichloro-N-(cyanomethyl)-N-(3-fluorophenyl)pyridine-2-carboxamide involves several steps, including the reaction of 3,6-dichloropyridine-2-carboxylic acid with 3-fluorobenzylamine, followed by the addition of cyanomethyl chloride. The resulting product is then purified through a series of chromatography steps to yield the final compound.
Aplicaciones Científicas De Investigación
3,6-dichloro-N-(cyanomethyl)-N-(3-fluorophenyl)pyridine-2-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have effects on the activity of certain ion channels in the brain, which may have implications for the treatment of neurological disorders such as epilepsy and chronic pain.
Propiedades
IUPAC Name |
3,6-dichloro-N-(cyanomethyl)-N-(3-fluorophenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2FN3O/c15-11-4-5-12(16)19-13(11)14(21)20(7-6-18)10-3-1-2-9(17)8-10/h1-5,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWWOCGVPNTUBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N(CC#N)C(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

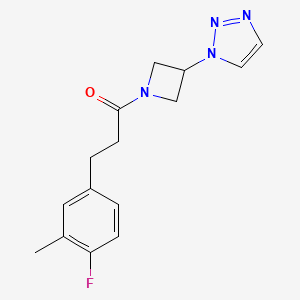
![4-methoxy-3-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2853412.png)

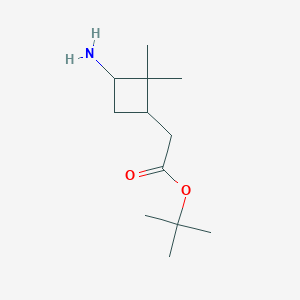
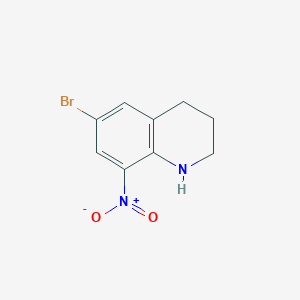
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2853418.png)
![Ethyl oxo[(1-phenylethyl)amino]acetate](/img/structure/B2853419.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B2853420.png)
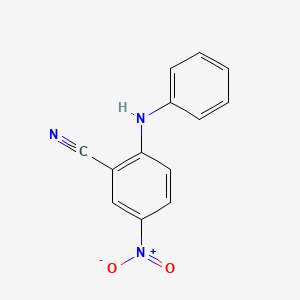


![N-(4-ethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2853428.png)
